REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH2:8]([O:10][C:11]([CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[O:12])[CH3:9].C([N-]C(C)C)(C)C.[Li+:26].[CH2:27]=[O:28]>O1CCCC1.Cl>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:26].[CH2:8]([O:10][C:11]([C:13]1([CH2:27][OH:28])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[O:12])[CH3:9] |f:2.3,7.8|
|
Name
|
N-butyl lithium
|
Quantity
|
30.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
244 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred an additional 50 minutes
|
Duration
|
50 min
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of celite pad which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer of the filtrate was washed with additional portions of diethyl ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with 2M aqueous hydrochloric acid (100 mL), saturated aqueous sodium bicarbonate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |